molecular formula C24H22N2O7 B4048922 methyl 4-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate

methyl 4-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate

Cat. No.: B4048922
M. Wt: 450.4 g/mol
InChI Key: ZACUHOKMDXDTIW-LDADJPATSA-N
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Description

Methyl 4-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate is a useful research compound. Its molecular formula is C24H22N2O7 and its molecular weight is 450.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.14270105 g/mol and the complexity rating of the compound is 816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The synthesis of compounds structurally related to the queried chemical has been reported with potent lipid-soluble inhibitors of mammalian dihydrofolate reductase, displaying significant activity against certain cancer models, such as the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Antibacterial Agents

Alkenyl derivatives of similar compounds have shown high in vitro antibacterial activity against anaerobic organisms, comparable or superior to metronidazole. This includes efficacy against Bacteroides species, Fusobacterium, Neisseria gonorrhoeae, and Staphylococcus aureus (Roth et al., 1989).

Novel Heterocyclic Compounds Synthesis

Research has also focused on synthesizing novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from certain key intermediates. These compounds were explored for their anti-inflammatory and analgesic properties, showing significant activity in this domain (Abu‐Hashem et al., 2020).

Herbicidal Activity

The compound ZJ0273, which shares a similar structural motif, is used as a broad-spectrum herbicidal ingredient for weed control. Research on its synthesis, including labeled versions with tritium and carbon-14, supports studies on its metabolism, mode of action, and environmental behavior (Yang et al., 2008).

Corrosion Inhibitors

Barbituric acid derivatives related to the queried chemical structure have been synthesized and evaluated as corrosion inhibitors for mild steel, indicating the versatility of such compounds in industrial applications (Hadi et al., 2018).

Properties

IUPAC Name

methyl 4-[(5E)-5-[(3,4-dimethoxy-5-prop-2-enylphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O7/c1-5-6-16-11-14(13-19(31-2)20(16)32-3)12-18-21(27)25-24(30)26(22(18)28)17-9-7-15(8-10-17)23(29)33-4/h5,7-13H,1,6H2,2-4H3,(H,25,27,30)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACUHOKMDXDTIW-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)CC=C)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)CC=C)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate
Reactant of Route 2
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methyl 4-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 4-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate
Reactant of Route 5
methyl 4-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate
Reactant of Route 6
methyl 4-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate

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